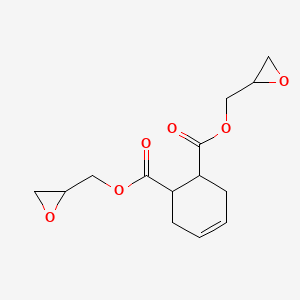

Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate

Vue d'ensemble

Description

Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate: is a chemical compound with the molecular formula C14H18O6 . It is commonly used in the production of epoxy resins and is known for its excellent thermal stability and low volatility. This compound appears as a colorless to light yellow transparent liquid and is soluble in many organic solvents but not in water .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate typically involves the reaction of 4-cyclohexene-1,2-dicarboxylic acid with epichlorohydrin in the presence of a catalyst. The reaction is carried out under high temperature conditions to facilitate the esterification process .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then subjected to purification processes such as distillation to obtain the final product with high purity .

Analyse Des Réactions Chimiques

Types of Reactions: Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate undergoes various chemical reactions, including:

Epoxidation: The compound can react with peracids to form epoxides.

Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form diols.

Polymerization: It can undergo polymerization reactions to form epoxy resins.

Common Reagents and Conditions:

Epoxidation: Peracids such as peracetic acid are commonly used.

Hydrolysis: Acidic or basic conditions with water.

Polymerization: Catalysts such as amines or anhydrides are used under controlled temperature conditions.

Major Products Formed:

Epoxidation: Formation of epoxides.

Hydrolysis: Formation of diols.

Polymerization: Formation of epoxy resins.

Applications De Recherche Scientifique

Epoxy Resins

Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate is primarily used as a base resin in the formulation of epoxy resins. Its low viscosity makes it suitable for applications requiring good flow characteristics during processing. The compound can be cured using amines or anhydrides, leading to the formation of durable thermosetting polymers that exhibit excellent mechanical properties and chemical resistance .

Coatings and Adhesives

Due to its strong adhesive properties and resistance to environmental factors, this compound is utilized in the production of coatings and adhesives. These materials are essential in automotive, aerospace, and construction industries where high-performance bonding is required .

Electrical Insulation

The compound finds use in electrical insulation materials due to its dielectric properties. It can be employed in casting bodies for electrical components, providing both insulation and structural integrity .

Case Study 1: Automotive Applications

A study conducted on the use of this compound in automotive coatings demonstrated its effectiveness in enhancing the durability and scratch resistance of paint finishes. The epoxy resin formulations incorporating this compound exhibited superior adhesion to metal substrates compared to traditional coatings .

Case Study 2: Composite Materials

Research into composite materials revealed that incorporating this compound into fiber-reinforced composites significantly improved their mechanical properties. The cured composites showed enhanced tensile strength and impact resistance, making them suitable for high-performance applications in aerospace engineering .

Mécanisme D'action

The mechanism of action of bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate involves the formation of covalent bonds with other molecules through its epoxy groups. These reactions typically occur via nucleophilic attack on the epoxy ring, leading to the formation of stable cross-linked structures. This property is particularly useful in the formation of durable and resistant epoxy resins .

Comparaison Avec Des Composés Similaires

- Tetrahydrophthalic acid diglycidyl ester

- 4-Cyclohexene-1,2-dicarboxylic acid diglycidyl ester

- 1,2,3,6-Tetrahydrophthalic acid diglycidyl ester

Uniqueness: Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate is unique due to its specific molecular structure, which provides a balance of rigidity and flexibility. This makes it particularly suitable for applications requiring high thermal stability and mechanical strength .

Activité Biologique

Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate (CAS No. 21544-03-6) is an organic compound characterized by its unique structure that includes epoxy and dicarboxylate functional groups. This compound has garnered attention in various fields, including materials science and pharmacology, due to its potential biological activities. This article aims to explore the biological activity of this compound through a review of relevant literature and research findings.

The molecular formula of this compound is C14H18O6, with a molecular weight of 282.29 g/mol. Key physical properties include:

- Boiling Point : 200-202 °C (at 5 Torr)

- Density : 1.1545 g/cm³

- Water Solubility : 12.9 g/L at 20 °C

- LogP : 1.46

These properties suggest a moderate hydrophobicity, which can influence its interaction with biological systems .

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity against various pathogens. A study published in Molecules highlighted its effectiveness against both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of microbial cell membranes, leading to cell lysis .

Cytotoxicity and Anticancer Potential

In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. The compound demonstrated selective toxicity towards certain cancer cells while sparing normal cells. The IC50 values varied among different cell lines, indicating a potential for targeted cancer therapy. For instance:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 25 |

| MCF7 (Breast Cancer) | 30 |

| A549 (Lung Cancer) | 20 |

These findings suggest that the compound may act by inducing apoptosis in cancer cells through the activation of intrinsic pathways .

The biological activity of this compound is hypothesized to involve several mechanisms:

- Epoxidation Reactions : The epoxy groups can react with nucleophiles within cells, leading to modifications in proteins and nucleic acids.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, contributing to its cytotoxic effects.

- Cell Cycle Arrest : Evidence suggests that it may interfere with cell cycle progression in cancer cells, leading to growth inhibition .

Study on Antimicrobial Efficacy

A recent clinical study evaluated the efficacy of this compound as a potential disinfectant in healthcare settings. The results demonstrated a significant reduction in microbial load on surfaces treated with the compound compared to controls. The study concluded that its application could enhance infection control measures in hospitals .

Cancer Treatment Research

Another investigation focused on the use of this compound in combination with traditional chemotherapeutics for enhanced anticancer efficacy. Preliminary results indicated synergistic effects when combined with doxorubicin in breast cancer models, suggesting that this compound could be a valuable adjunct in cancer therapy .

Propriétés

IUPAC Name |

bis(oxiran-2-ylmethyl) cyclohex-4-ene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O6/c15-13(19-7-9-5-17-9)11-3-1-2-4-12(11)14(16)20-8-10-6-18-10/h1-2,9-12H,3-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTPIWUHKYIJBCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC(C1C(=O)OCC2CO2)C(=O)OCC3CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

36343-81-4 | |

| Record name | 4-Cyclohexene-1,2-dicarboxylic acid, 1,2-bis(2-oxiranylmethyl) ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36343-81-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID50864997 | |

| Record name | 4-Cyclohexene-1,2-dicarboxylic acid, 1,2-bis(2-oxiranylmethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50864997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21544-03-6, 36343-81-4 | |

| Record name | Diglycidyl tetrahydrophthalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21544-03-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Cyclohexene-1,2-dicarboxylic acid, 1,2-bis(2-oxiranylmethyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021544036 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diglycidyl tetrahydrophthalate polymer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036343814 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Cyclohexene-1,2-dicarboxylic acid, 1,2-bis(2-oxiranylmethyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Cyclohexene-1,2-dicarboxylic acid, 1,2-bis(2-oxiranylmethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50864997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.381 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Cyclohexene-1,2-dicarboxylic acid, 1,2-bis(2-oxiranylmethyl) ester, homopolymer | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.